molecular formula C17H15ClN2OS B2745109 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole CAS No. 851863-94-0

2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2745109
CAS No.: 851863-94-0
M. Wt: 330.83
InChI Key: BYXQSWIMPXCSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a benzylsulfanyl group, a dihydroimidazolyl moiety, and a chlorophenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of the dihydroimidazole core. This can be achieved through the condensation of appropriate amines and aldehydes under acidic conditions. The benzylsulfanyl group is then introduced via nucleophilic substitution reactions, where a benzylthiol reacts with a suitable leaving group on the dihydroimidazole ring. Finally, the chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using a chlorobenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom on the chlorophenyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group may act as a ligand, binding to metal ions or other cofactors, while the dihydroimidazolyl moiety could interact with nucleophilic or electrophilic sites on proteins or nucleic acids. The chlorophenyl group may enhance the compound’s binding affinity or specificity through hydrophobic interactions or π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • Phenethylamine

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-imidazole stands out due to its combination of functional groups, which confer unique chemical and biological properties. The presence of the benzylsulfanyl group, in particular, distinguishes it from other phenethylamine derivatives, potentially offering novel reactivity and interactions.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS/c18-15-8-6-14(7-9-15)16(21)20-11-10-19-17(20)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXQSWIMPXCSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.